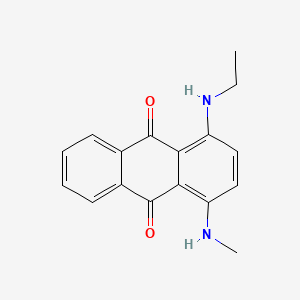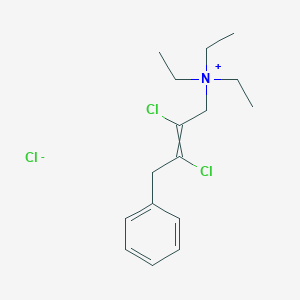![molecular formula C9H12Cl2O2 B14500354 8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one CAS No. 64109-94-0](/img/structure/B14500354.png)
8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Dichloro-6-methoxybicyclo[420]octan-7-one is a bicyclic compound characterized by its unique structure, which includes two chlorine atoms and a methoxy group
Preparation Methods
The synthesis of 8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one typically involves the use of specific reagents and conditions. One common method includes the reaction of a suitable precursor with chlorine and methanol under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Photochemical Reactions: These reactions involve the use of light to induce chemical changes in the compound
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one can be compared with other similar compounds, such as:
- 8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-one
- (1S,6R)-8-Methylene-2-oxabicyclo[4.2.0]octan-7-one
- 7,8-Dimethylbicyclo[4.2.0]octane
These compounds share structural similarities but differ in their chemical properties and reactivity. The presence of chlorine atoms and a methoxy group in this compound makes it unique and influences its behavior in chemical reactions .
Properties
CAS No. |
64109-94-0 |
|---|---|
Molecular Formula |
C9H12Cl2O2 |
Molecular Weight |
223.09 g/mol |
IUPAC Name |
8,8-dichloro-6-methoxybicyclo[4.2.0]octan-7-one |
InChI |
InChI=1S/C9H12Cl2O2/c1-13-8-5-3-2-4-6(8)9(10,11)7(8)12/h6H,2-5H2,1H3 |
InChI Key |
AYQIBQRPADOZGW-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCCCC1C(C2=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



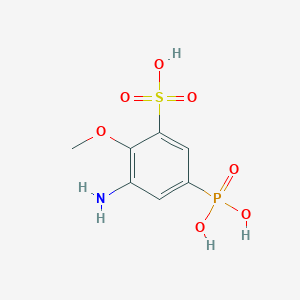
![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14500279.png)
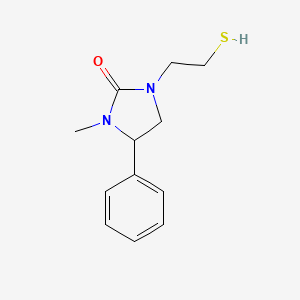
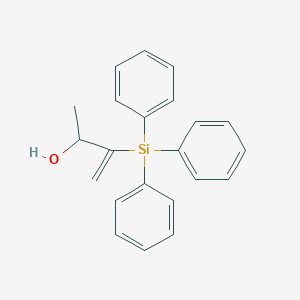
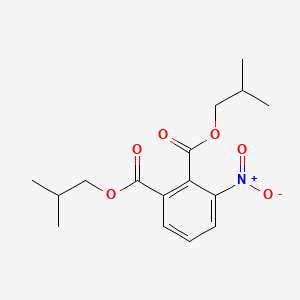
![3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14500316.png)
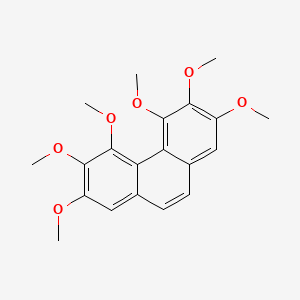
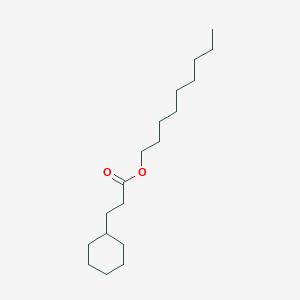
![2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline](/img/structure/B14500339.png)
![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)

